Z-D-Pro-OH

Descripción

The exact mass of the compound N-Benzyloxycarbonyl-D-proline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGVXCZADZNAMJ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214085 | |

| Record name | 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6404-31-5 | |

| Record name | N-(Benzyloxycarbonyl)-D-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6404-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006404315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Z-D-Pro-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of N-Benzyloxycarbonyl-D-proline (Z-D-Pro-OH), a pivotal molecule in peptide synthesis and a compound of interest in the study of enzyme inhibition. We will delve into its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, this guide will illuminate its significance as a research tool, particularly in the context of dipeptidyl peptidase-IV (DPP-IV) inhibition, offering field-proven insights for its application in drug discovery and development.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named (2R)-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid, is a derivative of the amino acid D-proline where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[1][2] This protecting group is crucial in peptide chemistry, preventing unwanted reactions at the N-terminus during peptide bond formation.[3]

The incorporation of a D-amino acid, such as D-proline, can significantly enhance the metabolic stability of peptides by conferring resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[4] The inherent cyclic structure of the proline residue imposes significant conformational constraints on the peptide backbone, influencing the formation of specific secondary structures that can be critical for biological activity.[4]

Quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | References |

| CAS Number | 6404-31-5 | [1][3][5][6] |

| Molecular Formula | C₁₃H₁₅NO₄ | [1][3] |

| Molecular Weight | 249.26 g/mol | [1] |

| Appearance | White to off-white crystalline powder or solid | [2][6][7] |

| Melting Point | 76-78 °C | [7] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethanol, and Methanol. | [7] |

| Storage | Sealed in a dry place at room temperature. | [1][7] |

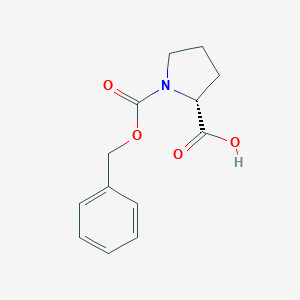

The Molecular Structure of this compound

The structure of this compound is characterized by the D-enantiomer of the proline ring, with the benzyloxycarbonyl group attached to the nitrogen atom.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved via a Schotten-Baumann reaction, which involves the protection of the α-amino group of D-proline with benzyl chloroformate in the presence of a base.[2][8] This method is robust and generally provides good yields of the desired product.

Solution-Phase Synthesis Protocol

This protocol details the synthesis of this compound from D-proline.

Materials:

-

D-Proline

-

2 N Sodium hydroxide (NaOH) solution

-

Benzyl chloroformate

-

Ethyl acetate

-

Concentrated Hydrochloric acid (HCl)

-

MTBE (Methyl tert-butyl ether)

Procedure:

-

Dissolution: Dissolve D-Proline (1.0 eq) in 2 N aqueous NaOH solution at 0 °C with stirring.[2]

-

Protection: Slowly add benzyl chloroformate (1.0 eq) to the cooled solution. Allow the reaction to warm to room temperature and stir overnight.[2]

-

Work-up: Wash the reaction mixture with MTBE.[2]

-

Acidification: Acidify the aqueous layer with concentrated HCl.[2]

-

Extraction: Extract the product with ethyl acetate.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Caption: Solution-phase synthesis workflow for this compound.

Purification

Purification of the crude this compound is essential to remove unreacted starting materials and by-products. Recrystallization is a common and effective method.

General Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate-hexane mixture).

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation.[9] The spectra of this compound will exhibit characteristic signals for the protons and carbons of the proline ring, the benzyloxycarbonyl group, and the carboxylic acid.

-

¹H NMR: Expect signals for the aromatic protons of the benzyl group, the benzylic protons, the protons of the pyrrolidine ring, and the acidic proton of the carboxyl group.

-

¹³C NMR: Expect distinct signals for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons, the benzylic carbon, and the carbons of the proline ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[10][11] The purity is determined by the peak area percentage of the main component.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can confirm the presence of key functional groups.[12]

-

O-H stretch: A broad absorption band for the carboxylic acid O-H group.

-

C=O stretch: Strong absorption bands for the carbonyl groups of the carboxylic acid and the carbamate.

-

C-O stretch: Absorptions corresponding to the C-O bonds of the ester and carboxylic acid.

-

Aromatic C-H and C=C stretches: Characteristic absorptions for the benzyl group.

Application in Research: A Focus on Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[13][14][15] Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.[14] This mechanism has made DPP-IV inhibitors a significant class of oral antihyperglycemic agents for the management of type 2 diabetes.[15]

Peptides containing a proline residue at the C-terminus have been identified as inhibitors of DPP-IV.[5][6] The cyclic structure of proline is thought to fit well into the hydrophobic S1 pocket of the enzyme's active site, contributing to the inhibitory activity.[5]

While specific IC₅₀ values for this compound as a DPP-IV inhibitor are not extensively reported in readily available literature, its structure as a D-proline derivative makes it a valuable tool for researchers investigating the structure-activity relationships of DPP-IV inhibitors. The N-terminal protecting group allows for its use as a building block in the synthesis of more complex peptide-based inhibitors.[3] By systematically modifying the peptide sequence and incorporating residues like this compound, researchers can probe the enzymatic pocket and design more potent and selective inhibitors.

Caption: Conceptual diagram of DPP-IV inhibition.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.[2] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a fundamentally important molecule for chemists and pharmacologists. Its well-defined chemical properties and versatile reactivity make it an indispensable tool in solid-phase and solution-phase peptide synthesis. Furthermore, its structural relation to known DPP-IV inhibitors positions it as a valuable compound for research in the development of novel therapeutics for metabolic diseases. This guide provides the foundational knowledge and practical insights necessary for the effective utilization of this compound in a research and development setting.

References

- 1. rsc.org [rsc.org]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.ul.ie [pure.ul.ie]

- 7. Cbthis compound [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 10. mdpi.com [mdpi.com]

- 11. HPLC-DPPH Screening Method for Evaluation of Antioxidant Compounds Extracted from Semen Oroxyli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. azooptics.com [azooptics.com]

- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 15. List of Dipeptidyl peptidase 4 inhibitors (DPP4 inhibitors) - Drugs.com [drugs.com]

benzyloxycarbonyl-D-proline function in organic chemistry

An In-Depth Technical Guide to the Function of Benzyloxycarbonyl-D-proline in Organic Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of benzyloxycarbonyl-D-proline (Cbz-D-proline), a cornerstone reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple definitions to elucidate the mechanistic underpinnings and strategic applications that make Cbz-D-proline an indispensable tool. We will examine its dual role as a robust protecting group and a versatile chiral building block, providing field-proven insights into its application in peptide synthesis, asymmetric catalysis, and the construction of complex molecular architectures.

Core Characteristics and Physicochemical Properties

N-benzyloxycarbonyl-D-proline, often abbreviated as Cbz-D-Pro-OH or this compound, is an N-protected derivative of the non-proteinogenic amino acid D-proline.[1][2] Its structure combines the rigid pyrrolidine ring of D-proline with the benzyloxycarbonyl (Cbz) group, a feature that imparts crucial stability and predictable reactivity.[1] This unique combination is fundamental to its utility in multi-step organic synthesis.[1]

A comprehensive understanding of its physical and chemical properties is paramount for its effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 6404-31-5 | [1][3][4] |

| Molecular Formula | C₁₃H₁₅NO₄ | [3][4][5] |

| Molecular Weight | 249.26 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [2][3][6] |

| Melting Point | 76-78 °C (lit.) | [7][8] |

| Solubility | Soluble in organic solvents like methanol, ethanol, acetone, and chloroform; insoluble in water. | [3][7] |

| Specific Rotation [α]²⁰/D | +39.5° to +40.2° (c=2 in EtOH) | [7][9] |

| pKa | 3.99 ± 0.20 (Predicted) | [7] |

The Benzyloxycarbonyl (Cbz) Group: A Strategic Amino Protection

The primary function of the Cbz group is the protection of the secondary amine of the D-proline ring.[1] This protection is a critical step in many synthetic sequences, preventing the nucleophilic amine from engaging in unwanted side reactions and ensuring regioselectivity.[1] The Cbz group was pioneered by Max Bergmann and Leonidas Zervas in the 1930s and remains a staple in peptide chemistry and organic synthesis.[2][10]

Introduction of the Cbz Group

The Cbz group is typically introduced under Schotten-Baumann conditions, reacting D-proline with benzyl chloroformate (Cbz-Cl) in the presence of a base.[11] The mechanism involves the nucleophilic attack of the proline nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate. The base neutralizes the liberated HCl, driving the reaction to completion.[11]

Caption: Workflow for N-protection of D-proline.

Cleavage of the Cbz Group: A Matter of Orthogonality

The utility of a protecting group is defined as much by its stability as by the conditions required for its removal. The Cbz group is notably stable to moderately acidic and basic conditions, making it orthogonal to other common amine protecting groups like tert-butyloxycarbonyl (Boc), which is acid-labile, and 9-fluorenylmethoxycarbonyl (Fmoc), which is base-labile.[10][11] This orthogonality is crucial in complex syntheses requiring selective deprotection.

Several methods exist for Cbz deprotection, and the choice is dictated by the functional groups present in the substrate.

Caption: Major Cbz deprotection strategies and their byproducts.

-

Catalytic Hydrogenolysis: This is the most common and cleanest method, typically employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen (H₂ gas or transfer hydrogenation agents).[11][12] The reaction proceeds under neutral conditions, yielding the free amine, toluene, and carbon dioxide as the only byproducts.[11] Its primary limitation is incompatibility with other reducible functional groups, such as alkenes, alkynes, or aryl halides.[12]

-

Acidic Conditions: Strong acids, such as HBr in acetic acid, can cleave the Cbz group.[13] More modern methods utilize reagents like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) or various HCl solutions, which can offer better functional group tolerance and avoid the use of heavy metals.[14][15] These methods are advantageous when hydrogenolysis is not viable.[15]

-

Nucleophilic Cleavage: A less common but effective strategy involves nucleophilic attack at the benzylic carbon of the Cbz group.[12] Recent developments have shown that thiols in the presence of a base can efficiently deprotect Cbz-amines, a method used in the cGMP synthesis of the drug Adagrasib.[12] This approach is valuable for substrates sensitive to both reduction and strong acids.[12]

Cbz-D-proline as a Chiral Building Block

Beyond its role in amine protection, the inherent chirality and rigid structure of the D-proline scaffold make Cbz-D-proline a valuable intermediate for constructing complex, enantiomerically pure molecules.[1]

Enhancing Peptides in Drug Discovery

In peptide synthesis, the incorporation of non-natural D-amino acids is a key strategy to enhance the therapeutic potential of peptide-based drugs.[16] Peptides containing D-proline exhibit significantly increased resistance to degradation by proteases, which primarily recognize L-amino acids.[16][17] This leads to a longer in vivo half-life, a critical attribute for pharmaceuticals.[16]

Furthermore, the rigid pyrrolidine ring of D-proline introduces significant conformational constraints on the peptide backbone.[17] This can induce specific secondary structures, such as β-turns, which can lock the peptide into a bioactive conformation, thereby enhancing its binding affinity and selectivity for biological targets.[17] Cbz-D-proline is a key reagent for introducing these features, particularly in solution-phase peptide synthesis.[18]

Caption: Workflow for incorporating a D-proline residue in SPPS.

Asymmetric Synthesis and Organocatalysis

D-proline itself is a celebrated organocatalyst, capable of catalyzing a range of enantioselective transformations like aldol, Mannich, and Michael reactions.[19][20] Its catalytic power stems from its ability to form chiral enamine or iminium ion intermediates with carbonyl compounds.[19][21]

While Cbz-D-proline's nitrogen is protected, it serves as a crucial starting material for synthesizing more complex proline-based organocatalysts and chiral ligands.[1][3] The Cbz group allows for modifications at the carboxylic acid moiety without affecting the amine. Subsequent deprotection unmasks the nitrogen, yielding a novel catalyst. This strategy enables the development of catalysts with tailored steric and electronic properties for specific asymmetric transformations, a cornerstone of modern pharmaceutical and fine chemical production.[19][22]

Synthesis of Bioactive Molecules

Cbz-D-proline is a key intermediate in the synthesis of numerous complex bioactive molecules.[1] For instance, it is used to prepare potent inhibitors of caspases 3 and 7 and analogs of histone deacetylase inhibitors like trichostatin A.[8] It has also been employed as a catalyst in the preparation of chiral side chain intermediates for the semi-synthesis of the anticancer drug docetaxel.[23]

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific substrate requirements and laboratory safety standards.

Protocol 1: Synthesis of Cbz-D-proline

This protocol describes the N-protection of D-proline using benzyl chloroformate.

-

Dissolution: Dissolve D-proline (1.0 eq) in a 2 N aqueous solution of NaOH (4.0 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.[8]

-

Addition of Protecting Agent: Add benzyl chloroformate (1.0 eq) dropwise to the stirred solution, ensuring the temperature remains at or below 5 °C.[8]

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight.[8]

-

Workup (Aqueous): Wash the reaction mixture with an organic solvent like methyl tert-butyl ether (MTBE) to remove unreacted benzyl chloroformate and benzyl alcohol byproduct.[8]

-

Acidification: Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2, while cooling in an ice bath. The product, Cbz-D-proline, will precipitate as a white solid.[8]

-

Extraction & Isolation: Extract the acidified mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the pure product.[6][8]

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group using palladium on carbon.

-

Setup: To a solution of the Cbz-protected substrate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).[11]

-

Hydrogenation: Securely seal the reaction vessel. Purge the vessel with hydrogen gas (H₂) or establish a hydrogen atmosphere using a balloon. For transfer hydrogenation, an H₂ donor like ammonium formate or cyclohexadiene can be used in place of H₂ gas.[11]

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-16 hours).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst-laden filter cake to dry completely in the air.

-

Isolation: Rinse the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine product.[11]

Conclusion

Benzyloxycarbonyl-D-proline is a powerful and versatile reagent whose importance in organic chemistry cannot be overstated. Its function extends far beyond that of a simple protecting group; it is a strategic tool for enhancing the pharmacokinetic properties of peptides and a fundamental building block for the asymmetric synthesis of complex chiral molecules.[1][16] A thorough understanding of its properties, the nuances of its protection/deprotection chemistry, and its application as a chiral scaffold empowers researchers and drug developers to construct novel molecular entities with precision and efficiency.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. Cbz-D-Proline BP EP USP CAS 6404-31-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. chem-casts.com [chem-casts.com]

- 5. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. N-Benzyloxycarbonyl-D-proline | 6404-31-5 [amp.chemicalbook.com]

- 9. Cbz-D-Proline 6404-31-5 products,China Cbz-D-Proline 6404-31-5 supplier - Sichuan Tongsheng Biotechnology Co.,Ltd [vvchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. scientificupdate.com [scientificupdate.com]

- 13. bachem.com [bachem.com]

- 14. Cbz-Protected Amino Groups [organic-chemistry.org]

- 15. tdcommons.org [tdcommons.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. peptide.com [peptide.com]

- 19. nbinno.com [nbinno.com]

- 20. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 21. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Page loading... [wap.guidechem.com]

The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of functional groups is the bedrock of modern organic synthesis. Within the intricate discipline of peptide chemistry and drug development, the ability to selectively mask and unmask reactive moieties is paramount. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the carboxybenzyl (Cbz or Z) protecting group revolutionized the field, providing the first truly reliable method for controlled, stepwise peptide synthesis.[1][2] Despite the advent of newer technologies, the Cbz group's unique combination of stability, ease of use, and distinct cleavage mechanisms ensures its continued relevance and utility in both academic and industrial laboratories.

This in-depth technical guide, designed for the practicing scientist, moves beyond simple protocols to explore the core principles, mechanistic underpinnings, and strategic applications of the Cbz protecting group.

The Fundamental Chemistry of the Cbz Group

The Cbz group is a benzyloxycarbonyl moiety that converts a nucleophilic primary or secondary amine into a significantly less reactive carbamate.[2][3] This transformation is critical as it effectively suppresses the nucleophilicity and basicity of the nitrogen lone pair, preventing it from engaging in undesired side reactions during subsequent synthetic steps, most notably peptide coupling.[1][3]

Key Characteristics:

-

Robust Stability: Cbz-protected amines are exceptionally stable to a wide array of reaction conditions, including basic and mildly acidic media.[1][2] This robustness allows for significant flexibility in multistep synthetic sequences.

-

Facile Introduction: The protection reaction is typically high-yielding and proceeds under mild conditions.[1]

-

Orthogonality: The primary cleavage method, catalytic hydrogenolysis, is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[1][4] This orthogonality is the cornerstone of modern protecting group strategy, enabling selective deprotection in complex molecules.[4]

-

Crystallinity: The introduction of the aromatic Cbz group often imparts increased crystallinity to the protected amino acid or peptide fragment, which can significantly facilitate purification by recrystallization.[2]

Methodologies for Cbz Protection and Deprotection

A thorough understanding of the causality behind experimental choices is critical for troubleshooting and optimization. This section details the mechanisms and provides field-proven protocols for the application and removal of the Cbz group.

Introduction of the Cbz Group (N-Protection)

The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under aqueous basic conditions, often referred to as the Schotten-Baumann reaction.[1][5]

Mechanism: The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The base is crucial not only to neutralize the HCl byproduct but also to maintain a pH that keeps the amino group deprotonated and thus nucleophilic, without promoting racemization.[5]

Figure 1: Simplified mechanism of amine protection using benzyl chloroformate.

Experimental Protocol: Cbz-Protection of Glycine

-

Dissolution: Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 equivalents) in a flask and cool the solution in an ice bath (0-5 °C).[1]

-

Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. It is critical to maintain the low temperature to minimize hydrolysis of the reagent and potential side reactions.[1] The pH should be maintained between 8 and 10; a pH that is too high can risk racemization, while a pH that is too low will result in protonated amine and Cbz-Cl decomposition.

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).[1]

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate and benzyl alcohol.[1]

-

Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with cold 1 M HCl. The Cbz-protected amino acid will precipitate as a white solid.[1]

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[2]

Cleavage of the Cbz Group (Deprotection)

The removal of the Cbz group is most famously achieved by catalytic hydrogenolysis, a remarkably mild method. However, acid-catalyzed cleavage provides a crucial alternative when substrates are incompatible with hydrogenation catalysts.

This is the most common and often preferred method for Cbz cleavage.[6] It involves the palladium-catalyzed reductive cleavage of the benzylic C-O bond using a hydrogen source.

Mechanism: The reaction proceeds on the surface of the palladium catalyst. The Cbz group is cleaved to generate an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[5]

Figure 2: Reaction pathway for Cbz cleavage by catalytic hydrogenolysis.

Experimental Protocol: Hydrogenolysis of Cbz-Alanine

-

Setup: Dissolve Cbz-Alanine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.[1][7]

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). Caution: Pd/C can be pyrophoric, especially when dry. Always handle it as a slurry or ensure it remains wet with solvent.[1]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere is replaced by hydrogen. For small-scale reactions, a hydrogen-filled balloon is often sufficient.[1][4]

-

Reaction: Stir the mixture vigorously at room temperature under a positive pressure of H₂ (e.g., 1 atm). Monitor the reaction by TLC until the starting material is consumed.[1]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The filter cake should be kept wet and disposed of properly.[1]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected alanine.[1]

Transfer Hydrogenolysis: As an alternative to using flammable H₂ gas, transfer hydrogenolysis employs a hydrogen donor molecule, such as ammonium formate (HCONH₄), cyclohexene, or isopropanol, in the presence of the catalyst.[5][8] This method is often safer and more convenient for standard laboratory setups.

Strong acidic conditions provide a metal-free alternative for Cbz removal, which is particularly advantageous for substrates containing functional groups sensitive to reduction (e.g., alkynes, alkenes, or certain sulfur-containing residues).[9] The most common reagent is a solution of hydrogen bromide (HBr) in acetic acid.[9][10]

Mechanism: The cleavage occurs via an SN2-type mechanism. The carbamate oxygen is protonated by the strong acid, making the benzylic carbon susceptible to nucleophilic attack by the bromide ion. This liberates benzyl bromide and the unstable carbamic acid, which then decarboxylates.[5]

Experimental Protocol: Acidolysis of Cbz-Tetraalanine

-

Dissolution: Dissolve Cbz-tetraalanine (1.0 equivalent) in a minimal amount of glacial acetic acid in a dry round-bottom flask.[9]

-

Reagent Addition: To the stirred solution, add 33% HBr in acetic acid (typically 5-10 molar equivalents). The reaction is often exothermic and should be handled in a fume hood.[9]

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress by TLC or HPLC.[9]

-

Precipitation: Upon completion, precipitate the deprotected peptide hydrobromide salt by adding an excess of cold, anhydrous diethyl ether to the reaction mixture.[9]

-

Isolation: Collect the precipitate by vacuum filtration or centrifugation. Wash the solid thoroughly with anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.[9]

-

Drying: Dry the resulting white solid under vacuum to obtain the crude tetraalanine hydrobromide salt.[9]

Strategic Considerations in Synthesis

The choice of a protecting group strategy is dictated by the overall synthetic plan. The Cbz group's unique properties make it a powerful tool when used thoughtfully.

Orthogonality in Peptide Synthesis

The true power of the Cbz group is realized in its orthogonality with Boc and Fmoc groups.[4] This allows for the design of complex synthetic routes where different protected sites on a molecule can be addressed independently.

| Protecting Group | Introduction Reagent | Cleavage Condition | Byproducts |

| Cbz (Z) | Benzyl Chloroformate (Cbz-Cl) | H₂, Pd/C (Hydrogenolysis)[4] or HBr/AcOH[9] | Toluene, CO₂ |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA)[4] | Isobutylene, CO₂ |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[4] | Dibenzofulvene-piperidine adduct |

Table 1: Comparison of Common Amine Protecting Groups in Peptide Synthesis.

This differential lability allows for synthetic strategies such as the protection of a lysine side chain with Cbz while using Fmoc for temporary Nα-protection during solid-phase peptide synthesis (SPPS), or using Cbz in solution-phase fragment condensation where Boc-protected amino acids are used for chain elongation.[4][11]

Figure 3: Conceptual workflow demonstrating the orthogonal deprotection of Fmoc, Cbz, and Boc groups.

Applications Beyond Peptides

While born from peptide chemistry, the Cbz group is widely used in the synthesis of complex natural products, medicinal chemistry, and the protection of nucleoside amines.[12][13] Its stability and reliable cleavage make it an excellent choice for protecting primary and secondary amines during transformations elsewhere in a molecule, such as oxidation, reduction (with non-catalytic reagents), or carbon-carbon bond formation.

Reagent Handling and Safety

Benzyl Chloroformate (Cbz-Cl): The primary reagent for Cbz protection is hazardous and requires careful handling.

-

Toxicity & Corrosivity: It is a corrosive lachrymator that can cause severe burns to the skin, eyes, and respiratory tract.[14][15] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Reactivity: It reacts vigorously with water, decomposing to benzyl alcohol, HCl, and CO₂.[14][16] It is moisture-sensitive and should be stored in a cool, dry place.[17]

-

Synthesis Hazard: Its industrial preparation involves phosgene, a highly toxic gas.[18]

Conclusion

The carboxybenzyl protecting group is a foundational tool in the art of organic synthesis. Its robust nature, predictable reactivity, and unique cleavage mechanisms grant it a strategic position in the chemist's arsenal. For researchers and drug development professionals, a deep, mechanistic understanding of how and why the Cbz group is applied and removed is not merely academic—it is essential for the rational design of efficient, scalable, and successful synthetic routes to the complex molecules that drive scientific discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. grokipedia.com [grokipedia.com]

- 15. nj.gov [nj.gov]

- 16. Benzyl chloroformate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Field Guide to Prolyl Peptidase Inhibition: A Case Study with Z-Pro-Prolinal

An In-Depth Technical Guide to the Mechanism of Action of Z-Proline-Based Inhibitors in Biochemical Assays

Introduction: Deciphering the Role of Z-Proline Moieties in Enzyme Inhibition

In the landscape of biochemical research and drug development, small molecule inhibitors are indispensable tools for elucidating enzymatic function and validating therapeutic targets. The query for "Z-D-Pro-OH" points to a molecule featuring a D-proline residue protected by a benzyloxycarbonyl (Z) group. While this compound itself is a basic building block, the Z-proline scaffold is a cornerstone in the design of potent inhibitors for a specific class of enzymes: prolyl peptidases.

This guide will move beyond the foundational this compound structure to explore a well-characterized and potent derivative, Z-Pro-prolinal. This compound serves as an exemplary case study to understand the sophisticated mechanism of action of Z-proline-based inhibitors. We will delve into its interaction with prolyl endopeptidase (PREP), a serine protease implicated in neurological and inflammatory disorders. This exploration will provide researchers with the foundational knowledge and practical protocols to effectively utilize such inhibitors in their own assays.

The Target: Prolyl Endopeptidase (PREP) - A Serine Protease with Neuromodulatory Functions

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a cytosolic serine protease that plays a crucial role in the metabolism of proline-containing peptides and proteins. Unlike many proteases that cleave proteins at multiple sites, PREP exhibits a more refined activity, specifically cleaving peptide bonds on the C-terminal side of proline residues. This targeted action allows PREP to modulate the activity of various neuropeptides and hormones, including substance P, thyrotropin-releasing hormone (TRH), and vasopressin.

Given its role in neuroinflammation and protein aggregation pathways, PREP has emerged as a significant therapeutic target for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The development of potent and specific PREP inhibitors is therefore an active area of research.

Mechanism of Action: Z-Pro-Prolinal as a Transition-State Analog Inhibitor

Z-Pro-prolinal is a highly potent, reversible inhibitor of prolyl endopeptidase. Its mechanism of action is rooted in its ability to mimic the transition state of the enzyme-substrate complex during catalysis.

The active site of PREP contains a catalytic triad composed of serine, histidine, and aspartate residues. During the hydrolysis of a substrate, the serine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond. This forms a transient, high-energy tetrahedral intermediate, which is stabilized by interactions with the enzyme's active site.

Z-Pro-prolinal leverages this mechanism for its inhibitory effect. The key features of its structure are:

-

The Z-Proline Moiety: The benzyloxycarbonyl-proline group directs the inhibitor to the active site of PREP, which has a preference for proline residues.

-

The Prolinal Group: The aldehyde functional group (-CHO) on the second proline-like ring is the critical component for inhibition. The aldehyde is electrophilic and readily attacked by the nucleophilic serine residue in the PREP active site.

This interaction forms a stable, covalent, yet reversible, hemiacetal adduct between the inhibitor and the enzyme. This adduct is structurally analogous to the tetrahedral transition state of the normal enzymatic reaction, but it is far more stable. By sequestering the enzyme in this non-productive complex, Z-Pro-prolinal effectively halts the catalytic cycle.

Biochemical Assay: In Vitro Measurement of PREP Inhibition

To quantify the inhibitory potency of compounds like Z-Pro-prolinal, a continuous fluorometric assay is commonly employed. This assay uses a synthetic substrate that becomes fluorescent upon cleavage by PREP.

Experimental Protocol

1. Materials and Reagents:

-

Enzyme: Recombinant human prolyl endopeptidase (PREP).

-

Inhibitor: Z-Pro-prolinal.

-

Substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT.

-

Instrumentation: Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm).

2. Step-by-Step Procedure:

-

Inhibitor Preparation: Prepare a stock solution of Z-Pro-prolinal in DMSO. Create a serial dilution series in the assay buffer to achieve a range of final inhibitor concentrations.

-

Enzyme Preparation: Dilute the PREP enzyme stock to the desired working concentration in the assay buffer.

-

Assay Plate Setup:

-

Add 50 µL of assay buffer to all wells of a 96-well black microplate.

-

Add 10 µL of the serially diluted inhibitor solutions to the test wells.

-

Add 10 µL of assay buffer with DMSO (vehicle control) to the control wells.

-

Add 20 µL of the diluted PREP enzyme to all wells except the blank wells (add 20 µL of assay buffer to blanks).

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the Z-Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.

3. Data Analysis:

-

Calculate Reaction Rates: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

-

Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

-

Calculate IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

An In-depth Technical Guide to Protected Amino Acids for Peptide Synthesis

Introduction: The Fundamental Challenge of Controlled Peptide Assembly

The synthesis of peptides with a defined sequence is a cornerstone of modern biochemistry, pharmacology, and materials science.[1] However, the very nature of amino acids presents a significant synthetic challenge. Each amino acid possesses at least two reactive functional groups: a nucleophilic α-amino group and an electrophilic α-carboxyl group.[1] Attempting to form a peptide bond between two unprotected amino acids inevitably leads to uncontrolled polymerization, yielding a complex and uncharacterizable mixture of products.[1][2][3]

The solution to this challenge lies in the strategic use of protecting groups . These are chemical moieties that temporarily and reversibly mask a reactive functional group, rendering it inert to specific reaction conditions.[3][] By protecting the α-amino group of one amino acid and the α-carboxyl group of another, chemists can precisely control the formation of a single, desired peptide bond.[5] This guide provides an in-depth exploration of the chemical principles, strategies, and experimental protocols governing the use of protected amino acids, with a focus on the dominant methodology in the field: Solid-Phase Peptide Synthesis (SPPS).

The Principle of Orthogonality: Selective Deprotection

Modern peptide synthesis, especially for complex or modified peptides, relies on the principle of orthogonal protection .[6][7] This strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class is removable by a distinct chemical mechanism without affecting the others.[5][6] A typical SPPS strategy involves three classes of protecting groups:

-

Temporary Nα-Amino Protecting Group: Shields the N-terminus of the growing peptide chain and is selectively removed at the beginning of each coupling cycle.[6][8]

-

Permanent Side-Chain Protecting Groups: Protect reactive functionalities on the amino acid side chains throughout the synthesis and are typically removed only in the final step.[6][8]

-

Linker to the Solid Support: This can be considered a form of C-terminal protection, anchoring the peptide to the insoluble resin until it is intentionally cleaved at the end of the synthesis.[9]

This multi-layered, orthogonal approach provides the high fidelity required to assemble peptides of significant length and complexity.[6]

Part 1: The Chemist's Toolkit: Key Nα-Amino Protecting Groups

The choice of the temporary Nα-amino protecting group defines the overall synthetic strategy. The two most dominant strategies in modern SPPS are based on the Fmoc and Boc groups.

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern SPPS, favored for its mild deprotection conditions.[10][] It is a base-labile protecting group, stable to the acidic conditions used to cleave most side-chain protecting groups, making it an ideal orthogonal partner.[10][12]

Chemical Rationale: The key to the Fmoc group's lability is the acidity of the proton at the 9-position of the fluorenyl ring system.[10] In the presence of a mild base, this proton is abstracted, initiating a β-elimination reaction that cleaves the carbamate bond and liberates the free amine.[10]

Mechanism of Fmoc Protection and Deprotection

-

Protection: The Fmoc group is typically introduced by reacting an amino acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. Fmoc-OSu is preferred over Fmoc-Cl as it minimizes the formation of unwanted dipeptide byproducts.[10]

-

Deprotection: Removal is achieved by treatment with a secondary amine base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12][13] The released dibenzofulvene byproduct is trapped by the piperidine, preventing it from engaging in side reactions with the newly liberated N-terminal amine.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. biosynth.com [biosynth.com]

- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Strategic Incorporation of Z-D-Pro-OH in Solid-Phase Peptide Synthesis

Abstract

This comprehensive guide details the strategic application of N-Benzyloxycarbonyl-D-proline (Z-D-Pro-OH) in solid-phase peptide synthesis (SPPS). While Fmoc and Boc strategies are prevalent, the Z-group offers a unique orthogonal protecting scheme, invaluable for specific synthetic challenges. The primary focus of this document is to provide scientifically-grounded protocols for the incorporation of this compound to mitigate diketopiperazine (DKP) formation, a notorious side reaction that truncates peptide chains. We present detailed, field-proven methodologies for the coupling of this compound, its selective on-resin deprotection via catalytic hydrogenation, and final cleavage strategies, enabling researchers to leverage this versatile building block for the synthesis of complex or sensitive peptides.

Introduction: The Strategic Value of this compound

N-Benzyloxycarbonyl-D-proline (this compound) is an N-α-protected amino acid that serves as a critical tool in advanced peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, predates both the Boc and Fmoc protecting groups and possesses distinct chemical stability.[1] It is resistant to the mild basic conditions used for Fmoc removal (e.g., piperidine) and the moderate acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA).[1][2] This stability profile establishes the Z-group as a truly orthogonal protecting group in the context of standard SPPS chemistries, allowing for selective deprotection and on-resin modifications.[3]

The most compelling application for this compound in modern SPPS is the prevention of diketopiperazine (DKP) formation. This irreversible intramolecular cyclization reaction leads to the cleavage of a dipeptide from the solid support, terminating chain elongation and significantly reducing the yield of the target peptide.[4][5] This side reaction is especially prevalent when proline is the second amino acid in the sequence (N-terminal Xaa-Pro-Resin), as the secondary amine of proline readily facilitates this cyclization.[6][7] By coupling this compound as the second residue, the N-terminus remains protected during the subsequent coupling cycle, effectively blocking the intramolecular attack and preventing DKP formation.

This guide provides detailed protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in their SPPS workflows.

Core Application: Mechanism and Prevention of Diketopiperazine (DKP) Formation

DKP formation is a major yield-limiting side reaction in SPPS. It occurs after the deprotection of the N-terminal amino acid of a resin-bound dipeptide. The newly liberated N-terminal amine can perform a nucleophilic attack on the ester carbonyl that links the dipeptide to the resin, forming a stable six-membered ring and cleaving the dipeptide from the solid support.[4]

The sequence H-Xaa-Pro-Resin is particularly susceptible. The cis-amide bond conformation favored by the proline residue positions the N-terminal amine in close proximity to the C-terminal ester linkage, accelerating the rate of intramolecular cyclization.[4][6]

Strategic Intervention with this compound: By introducing the second residue as this compound, the resulting dipeptide on the resin is Fmoc-Xaa-Z-D-Pro-Resin . After the Fmoc group is removed to yield H-Xaa-Z-D-Pro-Resin , the Z-group on the proline residue prevents it from being the N-terminal amino acid of a dipeptide. The subsequent coupling of the third amino acid proceeds on the N-terminus of the first residue (Xaa), and the problematic dipeptidyl-resin intermediate is bypassed entirely.

// Nodes Start [label="Dipeptidyl-Resin\n(H-Xaa-Pro-O-Resin)", fillcolor="#4285F4"]; Attack [label="Intramolecular\nNucleophilic Attack", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DKP [label="Diketopiperazine (DKP)\n(cyclo(Xaa-Pro))", fillcolor="#EA4335"]; Resin [label="Free Resin\n(HO-Resin)", fillcolor="#5F6368"]; Termination [label="Chain Termination\n& Yield Loss", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Attack [label="Proline at position 2\naccelerates reaction"]; Attack -> DKP [color="#EA4335"]; Attack -> Resin [color="#5F6368"]; DKP -> Termination; Resin -> Termination; }

Figure 1. Mechanism of Diketopiperazine (DKP) formation.

Experimental Protocols

Protocol 1: Coupling of this compound in Fmoc-SPPS

This protocol describes the manual coupling of this compound onto a deprotected amino acid-resin (H-Xaa-Resin). Standard aminium/uronium-based coupling reagents are highly effective.

Table 1: Reagents and Parameters for this compound Coupling

| Parameter | Value | Notes |

| Resin Substitution | 0.2 - 0.6 mmol/g | Standard loading for Fmoc-SPPS. |

| This compound Excess | 3 equivalents | Relative to resin functionalization. |

| Coupling Reagent (HBTU) | 2.9 equivalents | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate.[8] |

| Base (DIPEA) | 6 equivalents | N,N-Diisopropylethylamine. |

| Solvent | DMF | N,N-Dimethylformamide, peptide synthesis grade. |

| Coupling Time | 1 - 2 hours | At room temperature. |

| Monitoring Method | Chloranil Test | The Kaiser test gives a false negative for secondary amines like proline.[9] |

Step-by-Step Methodology:

-

Resin Preparation: Start with the peptide-resin following the successful Fmoc deprotection of the first amino acid (H-Xaa-Resin). Swell the resin in DMF for 20-30 minutes in a suitable reaction vessel. Wash the resin thoroughly with DMF (3 x 1 min) to eliminate residual piperidine.

-

Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically develop a yellowish color.[1]

-

Coupling Reaction: Add the activated this compound solution to the swelled, deprotected resin. Agitate the mixture using a shaker or gentle nitrogen bubbling for 1-2 hours at room temperature.

-

Monitoring and Washing: After the coupling period, take a small sample of resin beads (5-10 beads) and wash them thoroughly with DMF. Perform a Chloranil test to check for the presence of free secondary amines.[9]

-

Positive Test (Blue Beads): Coupling is incomplete. Repeat the coupling step ("double coupling") with freshly prepared activated amino acid solution for another 1-2 hours.

-

Negative Test (Yellow/Pale Beads): Coupling is complete.

-

-

Final Wash: Once the reaction is complete, drain the reaction vessel and wash the peptide-resin extensively with DMF (5 x 1 min) to remove all excess reagents and by-products. The resin is now ready for the next Fmoc-deprotection and coupling cycle.

}

Figure 2. Workflow for coupling this compound in SPPS.

Protocol 2: On-Resin Deprotection of the Z-Group (Orthogonal Step)

The Z-group can be selectively removed on the solid phase while all other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) remain intact. Catalytic transfer hydrogenation is a mild, safe, and efficient method that avoids the use of pressurized hydrogen gas.[10][11]

Table 2: Reagents and Parameters for On-Resin Z-Group Deprotection

| Parameter | Value | Notes |

| Catalyst | 10% Palladium on Carbon (Pd/C) | 0.1 - 0.2 eq. by weight relative to the resin. |

| Hydrogen Donor | Ammonium Formate | 10 equivalents relative to resin functionalization. |

| Solvent | DMF or MeOH/DMF mixture | Ensure good resin swelling and reagent solubility. |

| Reaction Time | 2 - 12 hours | At room temperature or slightly elevated (40°C). |

| Safety | Perform in a well-ventilated fume hood. | Avoids flammable H₂ gas but byproducts can be odorous. |

Step-by-Step Methodology:

-

Resin Preparation: After peptide assembly is complete (or at the desired stage for orthogonal deprotection), wash the peptide-resin with DCM (3 x 1 min) and then with the reaction solvent (e.g., DMF) (3 x 1 min).

-

Hydrogenolysis Reaction: Suspend the peptide-resin in the reaction solvent. Add ammonium formate (10 eq.) and gently agitate until it dissolves. Carefully add the Pd/C catalyst.

-

Reaction Execution: Agitate the suspension at room temperature for 2-12 hours. The reaction progress can be monitored by taking a small aliquot of the resin, cleaving the peptide, and analyzing by HPLC-MS to check for the mass difference corresponding to the Z-group removal (134.1 Da).

-

Catalyst Removal: Crucially , filter the reaction mixture through a pad of Celite or a similar filter aid to completely remove the Pd/C catalyst. Wash the resin on the filter extensively with DMF and DCM to ensure no catalyst particles remain. Catalyst contamination can interfere with subsequent steps and final peptide purity.

-

Final Wash: Wash the now Z-deprotected peptide-resin with DMF (3 x 1 min) and DCM (3 x 1 min). The resin now has a free amine at the D-Proline position and is ready for further modification or final cleavage.

Protocol 3: Final Cleavage and Deprotection Strategies

The final strategy depends on whether the Z-group was removed orthogonally on-resin (Protocol 2) or carried through to the final step.

Strategy A: Cleavage After On-Resin Z-Deprotection (Fmoc/tBu Chemistry)

If the Z-group has already been removed, a standard TFA cleavage cocktail is used to simultaneously cleave the peptide from an acid-labile resin (e.g., Wang, Rink Amide) and remove all other acid-labile side-chain protecting groups.

-

Cleavage Cocktail (Reagent K): 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[12] For peptides containing Trp, add 2.5% 1,2-ethanedithiol (EDT).

-

Procedure: Treat the dry peptide-resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature.[13] Filter the resin, wash with neat TFA, and precipitate the crude peptide in cold diethyl ether.

Strategy B: Cleavage with Z-Group Intact (Two-Stage Deprotection)

The Z-group is stable to standard TFA cleavage cocktails.[14] Therefore, a two-stage approach is required.

-

Stage 1 - TFA Cleavage: Cleave the peptide from the resin using the TFA cocktail as described in Strategy A. This will yield a crude peptide that is fully deprotected except for the Z-group on the D-Proline residue.

-

Stage 2 - Solution-Phase Z-Deprotection: After precipitation and initial purification, dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid) and perform catalytic hydrogenation or transfer hydrogenation as described in Protocol 2, but in the solution phase.

Strategy C: Simultaneous Cleavage and Z-Deprotection (Boc/Bzl Chemistry)

If the peptide was synthesized using a Boc/Bzl strategy on a resin like Merrifield or MBHA, a very strong acid cleavage method like anhydrous Hydrogen Fluoride (HF) or Hydrogen Bromide in Acetic Acid (HBr/AcOH) can be used. These harsh conditions will cleave the peptide from the resin and remove both benzyl-type side-chain protecting groups and the Z-group in a single step.[15][16]

-

Caution: These methods require specialized equipment and stringent safety protocols due to the highly corrosive and toxic nature of the reagents.[16][17] The "low-high" HF cleavage procedure is often employed to minimize side reactions.

}

Figure 3. Decision workflow for final cleavage and deprotection strategies.

Conclusion

The strategic use of this compound offers a powerful solution to the persistent problem of diketopiperazine formation in solid-phase peptide synthesis. Its unique stability profile provides true orthogonality to the widely used Fmoc/tBu and Boc/Bzl chemistries, enabling the synthesis of complex peptides and the introduction of specific modifications. By understanding the underlying chemical principles and adhering to the detailed protocols provided in this guide, researchers can effectively incorporate this compound to enhance the yield, purity, and overall success of their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 11. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. Hf cleavage and deprotection from resins | PPTX [slideshare.net]

- 16. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Boc Resin Cleavage Protocol [sigmaaldrich.com]

Application Note: A Practical Guide to Solution-Phase Peptide Synthesis Utilizing Z-D-Pro-OH

Introduction

Solution-phase peptide synthesis (SPPS), while older than its solid-phase counterpart, remains an indispensable technique for the large-scale production of peptides and for synthesizing complex structures that may be challenging on a solid support.[1][2] This methodology offers distinct advantages, including the ability to purify and characterize intermediates at each step, ensuring high purity of the final product.[3] Central to this strategy is the judicious use of protecting groups to direct the regioselective formation of amide bonds.[1][4]

This guide focuses on the application of N-Cbz-D-proline (Z-D-Pro-OH), a cornerstone building block in peptide chemistry. The benzyloxycarbonyl (Z or Cbz) group is a classic urethane-type protecting group for amines, prized for its stability under a variety of conditions and its clean removal via hydrogenolysis.[5][6] The D-proline stereoisomer is of particular interest in drug development for its ability to introduce conformational constraints and enhance proteolytic stability in peptide-based therapeutics. This document provides an in-depth, experience-driven protocol for the coupling of this compound, subsequent deprotection, and critical troubleshooting insights for researchers, scientists, and drug development professionals.

Physicochemical Properties & Handling of this compound

A thorough understanding of the starting material is the foundation of a successful synthesis. This compound is a white crystalline solid that requires proper handling to maintain its integrity.

Table 1: Properties of this compound (CAS: 6404-31-5)

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₄ | [7] |

| Molecular Weight | 249.27 g/mol | [7] |

| Melting Point | 76-78 °C | [8][9] |

| Appearance | White to light yellow crystalline powder | [8][10] |

| Solubility | Soluble in Methanol, slightly soluble in Chloroform, DMSO, Ethanol | [7][8] |

| Storage | Room Temperature, keep in a dark, dry place | [7][8] |

Handling Recommendations:

-

Storage: Store in a tightly sealed container in a cool, dry place away from light.

-

Safety: Avoid contact with skin and eyes.[8] Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

The Core Chemistry: Peptide Bond Formation

The formation of a peptide bond requires the activation of the carboxylic acid moiety to make it susceptible to nucleophilic attack by the amine of the incoming amino acid.[11][12] Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), are widely used for this purpose in solution-phase synthesis.[13][14]

The Causality of Additives: Suppressing Racemization A significant challenge during peptide coupling is racemization of the activated amino acid, which can compromise the stereochemical integrity of the final peptide.[15][16] The mechanism often involves the formation of a 5(4H)-oxazolone intermediate.[16] To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost universally employed. HOBt acts as a nucleophilic trap for the highly reactive O-acylisourea intermediate formed from the reaction of the carboxylic acid and DCC. This generates a less reactive, but still efficient, HOBt-active ester, which is significantly less prone to racemization.[11][14][15][17][18] This two-stage activation ensures both high coupling efficiency and preservation of chirality.

Diagram 1: Carbodiimide-Mediated Activation with HOBt

Caption: Mechanism of DCC/HOBt mediated peptide coupling.

Detailed Protocol: Synthesis of a Model Dipeptide (Z-D-Pro-Gly-OMe)

This protocol details a self-validating system for synthesizing a simple dipeptide, which can be adapted for other amino acid esters. The inclusion of reaction monitoring and clear work-up steps ensures trustworthiness and reproducibility.

3.1 Materials and Reagents

-

This compound (1.0 eq)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.0 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

5% aqueous HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Saturated aqueous NaCl solution (Brine)

-

Anhydrous MgSO₄ or Na₂SO₄

-

TLC plates (silica gel 60 F₂₅₄)

-

TLC mobile phase (e.g., 50% EtOAc in Hexane)

-

TLC visualization: UV lamp (254 nm) and Ninhydrin stain

3.2 Reaction Setup & Coupling

-

Dissolve Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (approx. 10 mL per mmol of this compound).

-

Add Amino Component: In a separate flask, suspend H-Gly-OMe·HCl (1.0 eq) in DCM. Add NMM (1.0 eq) to neutralize the hydrochloride salt and stir for 5-10 minutes until a clear solution is obtained. Add this solution to the main reaction flask.

-

Initiate Coupling: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the stirred reaction mixture over 5-10 minutes.

-

Expertise Note: Adding DCC last and at 0 °C minimizes potential side reactions and gives the HOBt time to compete effectively for the O-acylisourea intermediate, thus suppressing racemization.[13] The formation of a white precipitate, dicyclohexylurea (DCU), should be observed as the reaction progresses.[14]

-

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

3.3 Reaction Monitoring (Self-Validation)

-

TLC Analysis: Monitor the reaction progress by TLC. Spot the starting materials (this compound and H-Gly-OMe·HCl) and the reaction mixture on a TLC plate.

-

Visualization: Visualize the plate under a UV lamp (this compound and the product are UV active). Then, stain with ninhydrin and heat (H-Gly-OMe is ninhydrin-positive, while the product is not).

-

Interpretation: The reaction is complete when the limiting starting material spot (typically this compound) has disappeared and a new, higher Rf product spot is prominent.

3.4 Work-up and Purification

-

Remove Byproduct: After completion, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of the DCU byproduct. Filter the mixture through a sintered glass funnel or Celite pad to remove the DCU. Wash the filter cake with a small amount of cold DCM.

-

Aqueous Washes: Transfer the filtrate to a separatory funnel.

-

Wash with 5% aqueous HCl (2x) to remove any unreacted NMM and residual DCC.

-

Wash with saturated aqueous NaHCO₃ (2x) to remove unreacted HOBt and any remaining acidic components.

-

Wash with brine (1x) to reduce the amount of dissolved water in the organic phase.

-

Trustworthiness Note: Each wash systematically removes specific impurities, ensuring a cleaner crude product and simplifying the final purification step.[19][20]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude dipeptide.

-

Final Purification: The crude product can often be purified by recrystallization or flash column chromatography on silica gel to obtain the pure dipeptide.

3.5 Characterization Confirm the identity and purity of the final product, Z-D-Pro-Gly-OMe, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[21][22][23][24]

The Next Step: Z-Group Deprotection

The Z-group is most commonly and cleanly removed by catalytic hydrogenolysis.[5][6] This method involves the cleavage of the benzylic C-O bond using hydrogen gas and a palladium catalyst.

Diagram 2: Z-Group Deprotection Workflow

Caption: Standard workflow for Cbz deprotection via hydrogenolysis.

4.1 Protocol: Catalytic Hydrogenolysis

-

Setup: Dissolve the Z-protected peptide in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc). Place the solution in a flask suitable for hydrogenation.

-

Catalyst: Carefully add Palladium on Carbon (Pd/C, 5-10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care.

-

-

Hydrogenation: Securely seal the vessel, evacuate the inert atmosphere, and introduce hydrogen gas (H₂), typically via a balloon or a Parr hydrogenation apparatus. Stir the suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-24 hours).

-

Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[25] Wash the Celite pad with the reaction solvent.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide, which can be used directly in the next coupling step.

Troubleshooting and Key Considerations

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | Steric hindrance; Inefficient activation; Poor solubility of reagents. | Extend reaction time or perform a "double coupling".[25] Ensure reagents are anhydrous. Consider a more polar solvent like DMF. |

| Low Yield after Work-up | Emulsion formation during washes; Product partially soluble in aqueous layers. | Break emulsions by adding more brine. Perform back-extraction of the combined aqueous layers with EtOAc. |

| Side Product Formation | Racemization; Formation of N-acylurea byproduct. | Ensure HOBt is used and the reaction is cooled to 0°C before DCC addition. Ensure efficient removal of DCU by filtration. |

| Incomplete Deprotection | Catalyst poisoning (e.g., by sulfur-containing amino acids); Inactive catalyst. | Use a fresh batch of catalyst. Increase catalyst loading. If sulfur is present, consider alternative deprotection methods like HBr in acetic acid.[5] |

Conclusion

This compound is a versatile and valuable building block for solution-phase peptide synthesis. Its robust protecting group and unique stereochemistry allow for the controlled construction of complex peptides. By understanding the principles of carbodiimide activation, the critical role of additives like HOBt in maintaining stereochemical integrity, and by employing systematic, self-validating protocols, researchers can reliably incorporate this key amino acid. The methods described herein provide a solid foundation for the successful synthesis, purification, and deprotection of this compound containing peptides, empowering advancements in chemical biology and drug discovery.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. bachem.com [bachem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. N-Carbobenzoxy-D-proline | 6404-31-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. N-CBZ-D-Proline | CAS#:6404-31-5 | Chemsrc [chemsrc.com]

- 10. echemi.com [echemi.com]

- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 12. researchgate.net [researchgate.net]

- 13. bachem.com [bachem.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. benchchem.com [benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. youtube.com [youtube.com]

- 19. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]

- 21. polarispeptides.com [polarispeptides.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. ijsra.net [ijsra.net]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

Application Notes & Protocols: Strategic Selection of Coupling Reagents for Z-D-Pro-OH in Peptide Synthesis

Introduction: The Challenge of Incorporating Z-D-Pro-OH

In peptide synthesis, the formation of an amide bond is the fundamental reaction. However, not all amino acids are incorporated with equal ease. This compound (N-Carbobenzoxy-D-proline) presents a distinct set of challenges due to its structural features. As a proline derivative, it is a secondary amine, which inherently possesses slower reaction kinetics compared to primary amines. Furthermore, the bulky N-terminal Carbobenzoxy (Z) protecting group creates significant steric hindrance around the carboxyl group. This combination can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and diminished final yields.